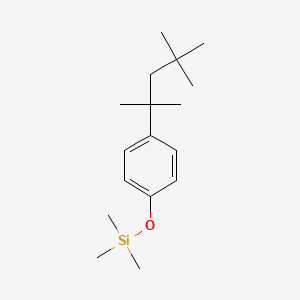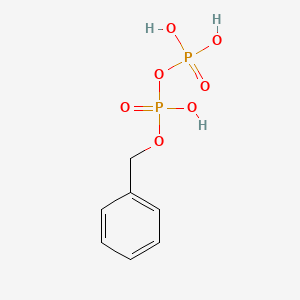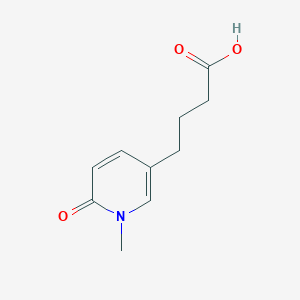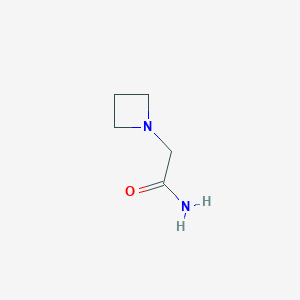
2-(Azetidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetamide can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the reaction of Schiff bases with chloroacetyl chloride and triethylamine in the presence of dioxane . This method has been used to synthesize various azetidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced nitrogen heterocycles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Azetidine derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)acetamide involves its interaction with various molecular targets and pathways. For example, derivatives of the compound have been shown to induce apoptosis in cancer cells by generating intracellular reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . This leads to the activation of the intrinsic pathway of programmed cell death, involving the release of cytochrome c and the activation of caspase-3.
Comparaison Avec Des Composés Similaires
2-(Azetidin-1-yl)acetamide can be compared with other azetidine derivatives and similar compounds:
2-Azetidinone: This compound is a key structural feature of β-lactam antibiotics, including penicillins and cephalosporins.
Piperazine derivatives: These compounds have shown similar biological activities, such as anticancer properties.
Pyrrole-substituted 2-azetidinones: These compounds have been synthesized using green chemistry methods and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8) |
Clé InChI |
ZGVUUFZPJYGKFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


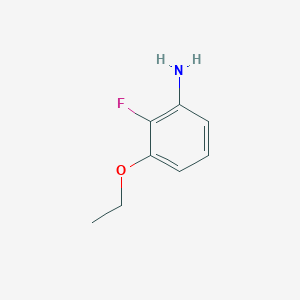

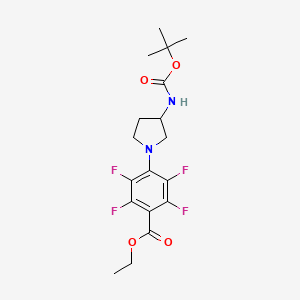
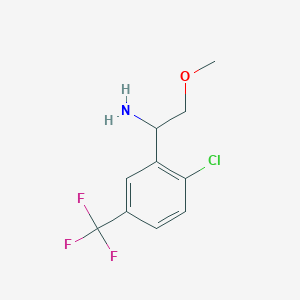
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
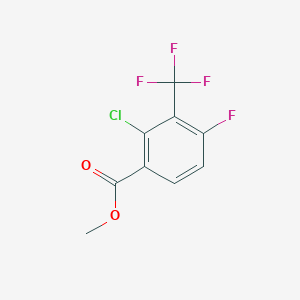

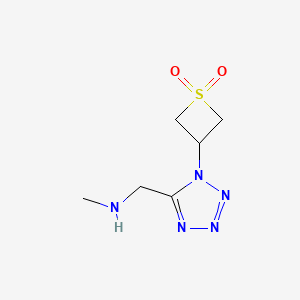
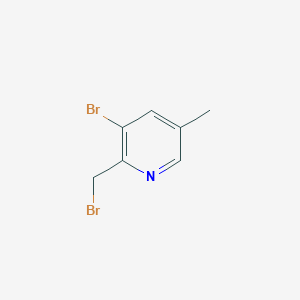
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
